3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione
Overview
Description
“3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione” is a chemical compound with the molecular formula C12H13BrN2O2S . It has a molecular weight of 329.21 . The IUPAC name for this compound is 3-[(4-bromo-2-thienyl)methyl]-5,5-dimethyl-2,4-imidazolidinedione .
Synthesis Analysis
The synthesis of similar compounds has been reported via Suzuki cross-coupling reactions . In these reactions, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine is coupled with various arylboronic acids to yield a variety of imine derivatives .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C10H11BrN2O2S/c1-10(2)8(14)13(9(15)12-10)4-7-3-6(11)5-16-7/h3,5H,4H2,1-2H3,(H,12,15) .
Chemical Reactions Analysis
While specific chemical reactions involving “3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione” are not available in the search results, similar compounds have been synthesized via Suzuki cross-coupling reactions .
Scientific Research Applications
Anticonvulsant Potential and Structure-Property Relationship
- A study explored the structure-property relationships of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, revealing insights into their potential as anticonvulsant agents. Through experimental and theoretical analyses, including DFT calculations and UV-Vis spectral properties, researchers identified specific lipophilicities and structural features conducive to anticonvulsant activity, comparing them to the standard medication, Phenytoin. This research offers guidelines for preparing new derivatives as potential anticonvulsant agents, emphasizing the importance of understanding the structure-activity relationship (Lazić et al., 2017).
Antimicrobial Assay of Spiro Diarylidenes
- The synthesis and antimicrobial assay of novel spiro diarylidenes were explored, demonstrating the preparation of derivatives with significant activity against bacterial and fungal strains. The research highlighted the synthesis process, characterization, and the antimicrobial potential of these compounds, providing a foundation for further development of spirohydantoin-based antimicrobials (Shroff et al., 2022).
Chemical Synthesis and Reactivity
- Investigations into the reactivity of olefins with malonic acid in the presence of manganese(III) acetate revealed the synthesis of various dioxaspiro[4.4]nonane diones, showcasing the chemical versatility and potential applicability of these compounds in synthetic organic chemistry (Ito, Nishino, & Kurosawa, 1983).
Future Directions
Future research could focus on the synthesis of this compound and its derivatives, as well as exploring their potential applications. For example, imine derivatives have been found to have a broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic activities . Therefore, “3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione” and its derivatives could potentially have similar properties and applications.
properties
IUPAC Name |
3-[(4-bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c13-8-5-9(18-7-8)6-15-10(16)12(14-11(15)17)3-1-2-4-12/h5,7H,1-4,6H2,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZRYACWRFGHCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC3=CC(=CS3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Bromothiophen-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.